

Spectroscopic Characterization of 2,6-Bis(bromomethyl)naphthalene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,6-Bis(bromomethyl)naphthalene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2,6-bis(bromomethyl)naphthalene** and its related derivatives. Due to the limited availability of publicly accessible, comprehensive spectroscopic data for **2,6-bis(bromomethyl)naphthalene**, this document presents a compilation of available data for the parent compound and its isomers, alongside data for structurally similar compounds as a reference point. The aim is to offer a valuable resource for the identification, characterization, and quality control of these important chemical intermediates in research and development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-bis(bromomethyl)naphthalene** and its isomers. The data has been compiled from various sources and is intended for comparative purposes. Experimental conditions, such as solvent and instrument frequency, can influence the observed values.

¹H NMR Data

Compound	Chemical Shift (δ , ppm) - CH ₂ Br	Chemical Shift (δ , ppm) - Aromatic H	Solvent
2,6-Bis(bromomethyl)naphthalene	~4.7-4.9	~7.4-7.9	CDCl ₃
2,7-Bis(bromomethyl)naphthalene	No data available	No data available	-
1,4-Bis(bromomethyl)naphthalene	No data available	No data available	-
2-(Bromomethyl)naphthalene[1]	4.73	7.45-7.85	CDCl ₃
1-(Bromomethyl)naphthalene[2]	5.03	7.40-8.10	CDCl ₃

¹³C NMR Data

Compound	Chemical Shift (δ , ppm) - CH ₂ Br	Chemical Shift (δ , ppm) - Aromatic C	Solvent
2,6-Bis(bromomethyl)naphthalene	~33	~127-134	CDCl ₃
2,7-Bis(bromomethyl)naphthalene[3]	No data available	No data available	-
1,4-Bis(bromomethyl)naphthalene	No data available	No data available	-
2-(Bromomethyl)naphthalene[4]	33.8	126.3, 126.4, 127.8, 127.9, 128.6, 128.7, 133.0, 133.2, 135.2	CDCl ₃
1-(Bromomethyl)naphthalene	~31.5	~123-134	CDCl ₃

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Ions (m/z)	Ionization Method
2,6-Bis(bromomethyl)naphthalene[5]	312/314/316 ([M] ⁺)	233/235 ([M-Br] ⁺), 154 ([M-2Br] ⁺)	EI
2,7-Bis(bromomethyl)naphthalene[6]	312/314/316 ([M] ⁺)	233/235 ([M-Br] ⁺), 154 ([M-2Br] ⁺)	EI
1,8-Bis(bromomethyl)naphthalene[7]	312/314/316 ([M] ⁺)	233/235 ([M-Br] ⁺), 153, 116	EI
2-(Bromomethyl)naphthalene[8][9]	220/222 ([M] ⁺)	141 ([M-Br] ⁺)	EI
1-(Bromomethyl)naphthalene	220/222 ([M] ⁺)	141 ([M-Br] ⁺)	EI

Note: The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in approximately a 1:1 ratio) results in M, M+2, and M+4 peaks for dibrominated compounds, and M and M+2 peaks for monobrominated compounds.

Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Assignment
2,6-Bis(bromomethyl)naphthalene	~3050, ~1600, ~1500, ~1200, ~890, ~600	C-H (aromatic), C=C (aromatic), C-H (alkane), C-H (bending), C-Br
2-(Bromomethyl)naphthalene	~3055, ~1598, ~1508, ~1215, ~860, ~605	C-H (aromatic), C=C (aromatic), C-H (alkane), C-H (bending), C-Br

Experimental Protocols

Detailed experimental protocols for the key spectroscopic techniques are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more.

- Relaxation Delay: 2-10 seconds.

Data Analysis:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak or TMS.
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Analyze chemical shifts, coupling constants (in ^1H NMR), and peak multiplicities to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Sample Preparation:

- Electron Ionization (EI): Introduce a small amount of the solid sample directly or dissolved in a volatile solvent.
- Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL and infuse into the ion source.

Instrument Parameters (for EI):

- Ionization Source: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Scan Range: m/z 50-500.

Data Analysis:

- Identify the molecular ion peak ($[\text{M}]^+$). For brominated compounds, look for the characteristic isotopic pattern.

- Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a bromine radical, $[M-Br]^+$).
- Compare the observed mass spectrum with a database or theoretical fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Parameters:

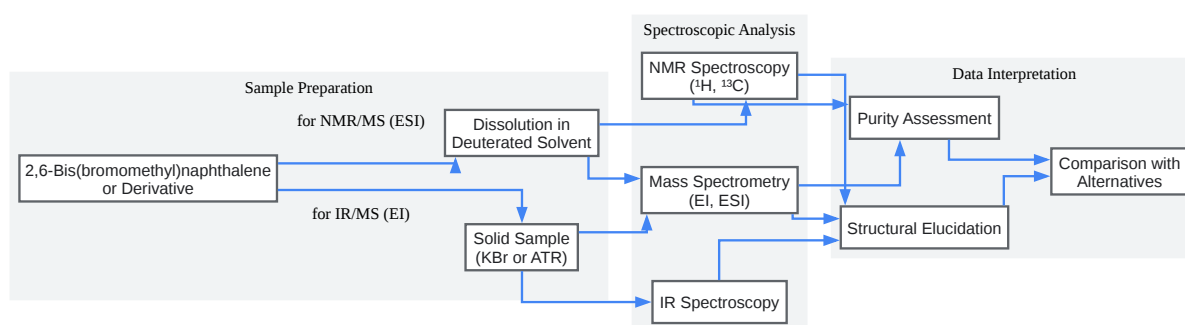
- Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: $4000-400\text{ cm}^{-1}$.
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .

Data Analysis:

- Record a background spectrum and subtract it from the sample spectrum.
- Identify the characteristic absorption bands for functional groups (e.g., C-H aromatic stretching, C=C aromatic stretching, C-Br stretching).
- Compare the spectrum with reference spectra of similar compounds.

Visualizations

Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of naphthalene derivatives.

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